Lipophilicity (XLogP3) Comparison: Intermediate Partitioning Profile Relative to 2-Phenyl and 2-(4-Chlorophenyl) Congeners
5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile exhibits an XLogP3 value of 2.1 . This lies between the 2-phenyl analog (XLogP3 = 1.80) and the 2-(4-chlorophenyl) analog (LogP = 3.03) . The intermediate lipophilicity positions the compound as a balanced candidate for optimizing membrane permeability while mitigating excessive lipophilicity-associated liabilities (e.g., promiscuity, poor solubility).
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 5-Amino-2-phenyl-1,3-oxazole-4-carbonitrile (XLogP3 = 1.80); 5-Amino-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile (LogP = 3.03) |
| Quantified Difference | +0.30 log units vs. phenyl; -0.93 log units vs. chlorophenyl |
| Conditions | Calculated XLogP3 (LookChem, Chemsrc) and experimental LogP (Chemindex) |
Why This Matters
For procurement, this quantifies a distinct physicochemical profile that enables informed selection when tuning compound libraries for cellular permeability and aqueous solubility.
